
3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol is an organic compound with a unique structure that includes an amino group, a methylsulfonyl group, and a cyclopentanol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol can be achieved through several synthetic routes. One common method involves the asymmetric cycloaddition of N-acylhydroxyamine with cyclopentadiene, followed by hydrogenation and subsequent hydrolysis, ammonolysis, hydrazinolysis, or alcoholysis of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those in laboratory settings. The process may include the use of chiral inducers to ensure the formation of the desired enantiomer, followed by purification steps to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Applications De Recherche Scientifique
3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral inducer in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can affect the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-propanol: A simpler compound with similar functional groups but lacking the cyclopentanol ring.
Cyclopentanol: Contains the cyclopentanol ring but lacks the amino and sulfonyl groups.
Methylsulfonylmethane (MSM): Contains the sulfonyl group but lacks the amino and cyclopentanol components
Uniqueness
3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. The presence of both the amino and sulfonyl groups, along with the cyclopentanol ring, provides a versatile platform for various chemical transformations and biological interactions.
Propriétés
Formule moléculaire |
C9H19NO3S |
|---|---|
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
3-amino-1-(3-methylsulfonylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO3S/c1-14(12,13)6-2-4-9(11)5-3-8(10)7-9/h8,11H,2-7,10H2,1H3 |
Clé InChI |
AZMKQMVEUGDGDV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCCC1(CCC(C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


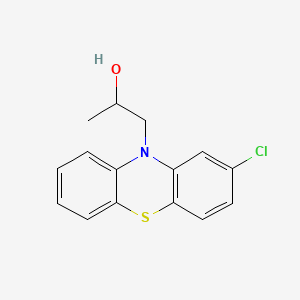

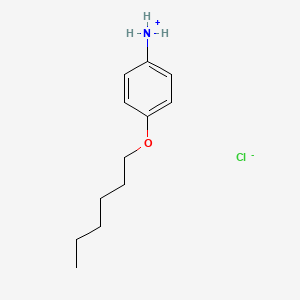
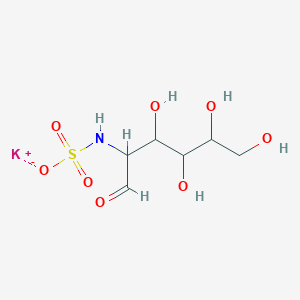
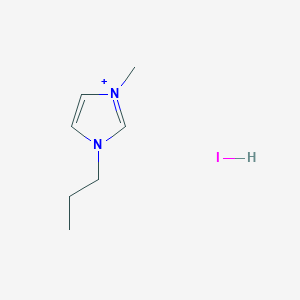
![Benzo[b]naphtho[2,3-d]furan,1-bromo-](/img/structure/B12812544.png)
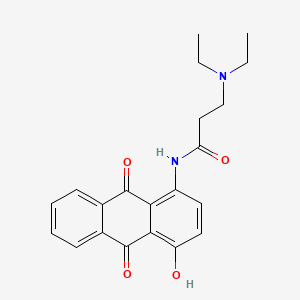


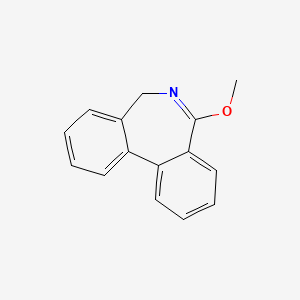


![(11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B12812590.png)

